Stevioside E

Sweetness Potency Relative Sweetness Steviol Glycoside

Generic stevia extracts cannot replicate the precise taste performance of Stevioside E (Rebaudioside E). This minor glycoside delivers 150–200× sucrose sweetness with NO bitter aftertaste, eliminating the need for costly masking agents. Ideal for premium clean‑label beverages and as a critical precursor for enzymatic production of Reb D and Reb M via UGT76G1. With natural abundance <1% dry leaf weight, sourcing high‑purity (≥98% HPLC) Stevioside E is essential for analytical reference standards, taste‑modulation research, and scalable bioconversion workflows.

Molecular Formula C44H70O22
Molecular Weight 951.0 g/mol
Cat. No. B2950371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside E
Molecular FormulaC44H70O22
Molecular Weight951.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
InChIKeyQSRAJVGDWKFOGU-NCGAPWICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Stevioside E (Rebaudioside E): Chemical Identity, Structure, and Procurement-Relevant Baseline Data


Stevioside E, chemically synonymous with Rebaudioside E, is a minor diterpene glycoside belonging to the steviol glycoside family extracted from the leaves of Stevia rebaudiana [1]. Its molecular formula is C44H70O22 with a molecular weight of 951.01 . Structurally, it is a steviol aglycone esterified with a glucosyl group at C-19 and bearing a glucobiosyl substituent at C-13 [2]. As a non-nutritive sweetener, it is characterized by its high-intensity sweet taste and negligible caloric contribution [1].

Why 'Stevia' Is Not Interchangeable: Critical Differences Among Steviol Glycosides Affecting Procurement and Formulation


Procurement of a generic 'stevia extract' or a single major glycoside does not guarantee equivalent functional performance to Stevioside E (Rebaudioside E). Steviol glycosides exhibit wide and quantifiable divergence in relative sweetness potency (ranging from 40× to 450× that of sucrose), temporal sweetness onset, and, critically, bitter aftertaste intensity [1]. These differences arise from variations in the number and linkage of glucose moieties at the C-13 and C-19 positions of the steviol core, directly impacting taste receptor binding kinetics [2]. Furthermore, the natural abundance of minor glycosides like Stevioside E is drastically lower (<1% dry weight) compared to major components (e.g., stevioside at 4–13%) [3]. Substituting with a major glycoside or a crude extract without precise compositional control introduces unacceptable variability in taste profile, sweetness intensity, and overall product quality, making component-specific sourcing essential.

Quantitative Differentiation Guide: Stevioside E (Rebaudioside E) vs. Analog Comparators


Sweetness Potency: Stevioside E Delivers 150–200× Sucrose Equivalence, Positioned Between Stevioside and Rebaudioside A

Stevioside E (Rebaudioside E) exhibits a relative sweetness of 150–200 times that of sucrose on a weight basis, as disclosed in US Patent US11911497B2 [1]. The same patent notes that Rebaudioside A is approximately 200 times sweeter than sucrose [1]. In contrast, the major glycoside Stevioside is reported to be 250–300 times sweeter than sucrose, a value consistently observed across multiple sources including industry technical literature [2].

Sweetness Potency Relative Sweetness Steviol Glycoside

Sensory Profile: Elimination of Bitter Aftertaste Distinguishes Stevioside E from Stevioside

Chinese patent CN202210114711.8 explicitly states that Rebaudioside E exhibits no bitter aftertaste and possesses a sweetness profile similar to sucrose [1]. This is a critical differentiator from Stevioside, which is widely documented to elicit a distinct, lingering bitter aftertaste and licorice-like off-note due to its interaction with both sweet (T1R2/T1R3) and bitter (hTAS2R4) taste receptors [2].

Taste Profile Bitterness Aftertaste

Natural Scarcity: Stevioside E Occurs at Trace Levels (<1%) Compared to 4–13% for Stevioside

Quantitative HPLC-MS analysis of Stevia rebaudiana leaves identified Rebaudioside E as a trace component [1]. Chinese patent CN202210114711.8 further specifies that the content of Rebaudioside E in dry leaves is far less than 1% [2]. In comparison, Stevioside typically constitutes 4–13% of dry leaf weight, and Rebaudioside A accounts for 2–4% [3].

Natural Abundance Trace Component Supply Chain

Biosynthetic Gateway: UGT76G1 Converts Stevioside E into Next-Generation Sweeteners Reb D and Reb M

The enzyme UDP-glycosyltransferase 76G1 (UGT76G1) specifically catalyzes the conversion of Rebaudioside E (a tetra-glycoside) to Rebaudioside D (a penta-glycoside), as documented in UniProt entry Q6VAB4 [1]. This reaction is a pivotal step in the biosynthetic grid leading to Rebaudioside M, a premium sweetener prized for its exceptionally clean taste. Patent US20220098226 outlines methods for preparing Rebaudioside E via biocatalytic conversion of starting compositions, highlighting its role as a strategic intermediate [2].

Biosynthesis Bioconversion Enzymatic

Procurement-Driven Application Scenarios for Stevioside E (Rebaudioside E) Based on Evidence


Formulation of Clean-Label, Zero-Calorie Beverages Requiring Minimal Off-Taste

Based on its 150–200× sucrose sweetness potency [1] and the documented absence of bitter aftertaste [2], Stevioside E is ideally suited for replacing sugar in premium, clean-label carbonated soft drinks, flavored waters, and ready-to-drink teas. Its taste profile allows for significant sugar reduction without the licorice-like off-notes or lingering bitterness associated with stevioside, thereby reducing or eliminating the need for costly taste modulators or masking agents.

Biotechnological Production of High-Value Rebaudiosides (Reb D and Reb M)

Stevioside E serves as an essential substrate for the enzymatic production of Rebaudioside D and, subsequently, Rebaudioside M, the latter being a highly sought-after sweetener due to its sucrose-like taste [3]. Companies and research institutions engaged in steviol glycoside bioconversion should procure high-purity Stevioside E as a starting material to optimize yields of these premium sweeteners, leveraging the specificity of UGT76G1 [4].

Analytical Standard for HPLC-MS Quantification of Trace Steviol Glycosides

Given its extremely low natural abundance (<1% dry leaf weight) [5], highly purified Stevioside E is a critical reference standard for analytical laboratories quantifying steviol glycoside profiles in plant extracts, commercial sweetener blends, and food products. Its use ensures accurate identification and quantification of minor components, supporting quality control and regulatory compliance in the stevia supply chain.

Research on Structure-Taste Relationships of Steviol Glycosides

As a tetra-glycoside with a specific substitution pattern (glucosyl at C-19, glucobiosyl at C-13), Stevioside E provides a valuable model compound for investigating the molecular basis of sweet and bitter taste perception [6]. Procurement of this compound supports academic and industrial research aimed at understanding the impact of glycosylation on taste receptor binding kinetics, with the goal of designing novel, improved sweeteners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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